B1579208 Cbz-3,4-Dichloro-D-Phenylalanine

Cbz-3,4-Dichloro-D-Phenylalanine

Cat. No.: B1579208
M. Wt: 368.28
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-3,4-Dichloro-D-Phenylalanine is a chemically modified amino acid derivative where the benzyloxycarbonyl (Cbz) protecting group is attached to the amino terminus of 3,4-dichloro-D-phenylalanine. Its molecular formula is C₁₆H₁₃Cl₂NO₄ (calculated by adding the Cbz group to the base amino acid structure), and it is widely utilized in peptide synthesis for biomedical research, particularly in studies involving diabetes, immune responses, and enzyme activation mechanisms . The compound’s D-configuration and 3,4-dichloro substitution pattern confer distinct steric and electronic properties, influencing its interactions in biological systems.

Properties

Molecular Weight

368.28

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Cbz-3,4-Dichloro-D-Phenylalanine and its analogs.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituent Positions Stereochemistry Key Applications/Notes
This compound C₁₆H₁₃Cl₂NO₄ 354.19* 3,4-dichloro D-form Peptide synthesis, diabetes research
Cbz-3,5-Dichloro-D-Phenylalanine C₁₆H₁₃Cl₂NO₄ 368.28 3,5-dichloro D-form Immune response studies
Cbz-3-Chloro-D-Phenylalanine C₁₆H₁₄ClNO₄ 335.74 3-chloro D-form Synthetic intermediates
Cbz-3,4-Dichloro-L-Phenylalanine C₁₆H₁₃Cl₂NO₄ 354.19* 3,4-dichloro L-form Biological activity studies
Boc-3,4-Dichloro-D-Phenylalanine C₁₄H₁₇Cl₂NO₄ 334.20 3,4-dichloro D-form Pharmaceutical research

Key Comparisons

Substituent Position Effects 3,4-Dichloro vs. 3,5-Dichloro: The 3,4-dichloro substitution (meta/para positions) in this compound creates a steric and electronic environment distinct from the 3,5-dichloro isomer (both meta positions). Monosubstituted Analogs (e.g., 3-Chloro): Reduced steric hindrance in monosubstituted analogs like Cbz-3-Chloro-D-Phenylalanine (MW = 335.74) may enhance flexibility in peptide backbone design .

Stereochemical Differences

  • D vs. L Forms : The D-configuration of this compound is critical for resistance to enzymatic degradation in vivo, making it preferable for stable peptide therapeutics. In contrast, the L-form (Cbz-3,4-Dichloro-L-Phenylalanine) is more susceptible to proteolysis but may mimic natural substrates in enzymatic assays .

Protecting Group Variations

  • Cbz vs. Boc : Boc-3,4-Dichloro-D-Phenylalanine (MW = 334.20) uses a tert-butoxycarbonyl (Boc) group instead of Cbz. Boc’s acid-labile nature allows selective deprotection under mild conditions, advantageous in stepwise peptide synthesis .

Industrial vs. Research Use

  • This compound is produced at industrial scale (99% purity, 25 kg/drum) for broad applications, whereas analogs like Cbz-3,5-Dichloro-D-Phenylalanine are niche research tools for specific immune studies .

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